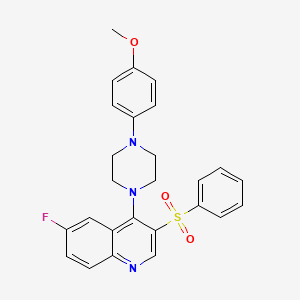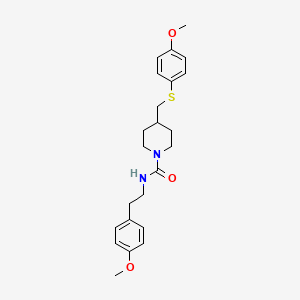![molecular formula C17H15ClFNO4 B2519715 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide CAS No. 1396786-23-4](/img/structure/B2519715.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including alkylation, coupling reactions, reduction of nitro groups, and acid-amine coupling. For example, the synthesis of alkoxy benzamide derivatives is described as a four-step process involving halo phenol coupling and nitro group reduction, among other steps, to yield the final product in decent to excellent yields . Similarly, the synthesis of anti-emetic compounds with benzamide structures is achieved through a series of reactions, including carbon dioxide as a starting material .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. Structural modifications, such as changes in the amide bond or the alkyl chain length, can affect the compound's affinity for certain receptors. For instance, modifications in the amide bond and the intermediate alkyl chain of a dopamine D(4) receptor ligand resulted in decreased receptor affinity . This suggests that the molecular structure of "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide" would be critical in determining its biological activity and receptor interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including intramolecular cyclization and reduction. The reductive chemistry of benzamide derivatives can lead to the formation of amines or hydroxylamines, which may exhibit different levels of cytotoxicity . The stability of these reduction products can vary, with some being more prone to intramolecular reactions or oxidation to form dimers . These reactions are important for understanding the metabolic fate and potential toxicity of benzamide derivatives in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied through experimental measurements. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate was analyzed for its molar refractivity and polarizability in aqueous solutions containing sodium or lithium chloride at 30 °C . These properties are influenced by the drug concentration and the presence of salts, indicating that the physical and chemical properties of "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide" would also be dependent on its environment and concentration.
科学的研究の応用
Chemical Analysis and Detection Methods
Research applications often involve the detection and analysis of complex chemical compounds in various matrices. For instance, studies have developed sensitive and specific methodologies for identifying and quantifying chemical pollutants, including polycyclic aromatic hydrocarbons (PAHs), in environmental samples. Such methodologies are crucial for monitoring environmental pollution and assessing exposure risks to humans and wildlife.
- Polycyclic Aromatic Hydrocarbons (PAHs) Detection : One study detailed the occupational exposure levels to PAHs, including benzo[a]pyrene, in electrical and electronic equipment dismantling workers. The study utilized urinary biomarkers, such as 8-hydroxy-2'-deoxyguanosine, to assess oxidative DNA damage potentially linked to PAH exposure (Wen et al., 2008).
Biological Impact Studies
Research on similar chemical compounds often aims to understand their biological impacts, particularly concerning carcinogenicity, oxidative stress, and endocrine disruption. These studies provide insights into the mechanisms of action of various compounds and their potential health implications.
- Oxidative Stress and DNA Damage : Exposure to environmental pollutants like PAHs and other aromatic compounds can induce oxidative stress and DNA damage in humans. A study on coke oven workers exposed to high concentrations of PAHs demonstrated the presence of DNA adducts in peripheral blood lymphocytes, highlighting the genotoxic potential of these compounds (Harris et al., 1985).
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(19)7-13(12)18/h2-7,22H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWXAYKINCQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

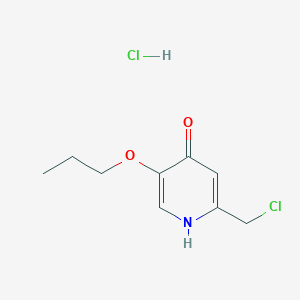
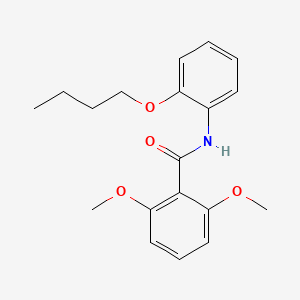
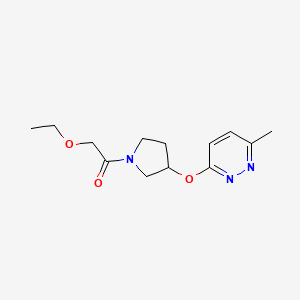
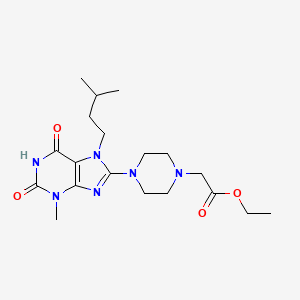
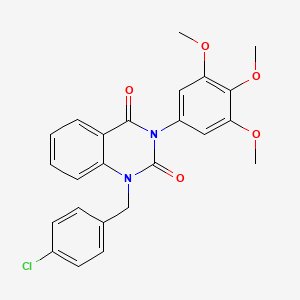
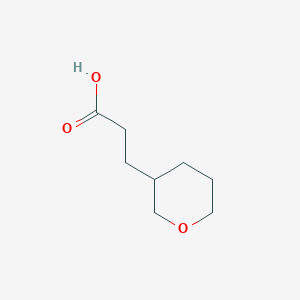
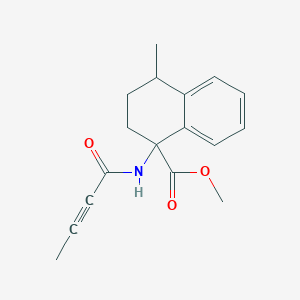
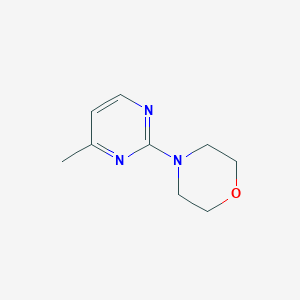
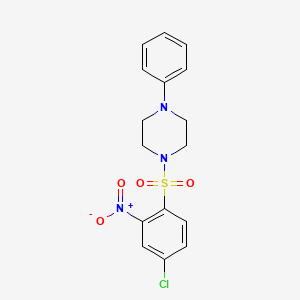
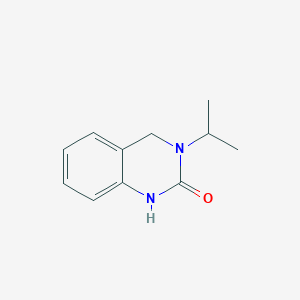
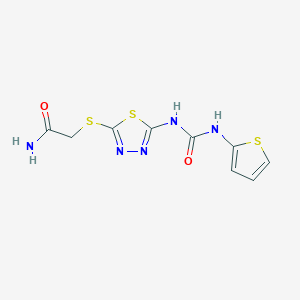
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
